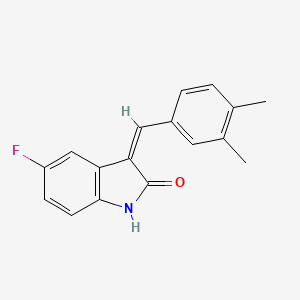

3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

Beschreibung

3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indolin-2-ones This compound is characterized by the presence of a fluorine atom at the 5-position of the indolin-2-one core and a 3,4-dimethylbenzylidene substituent at the 3-position

Eigenschaften

IUPAC Name |

(3Z)-3-[(3,4-dimethylphenyl)methylidene]-5-fluoro-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO/c1-10-3-4-12(7-11(10)2)8-15-14-9-13(18)5-6-16(14)19-17(15)20/h3-9H,1-2H3,(H,19,20)/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXNWMMAGZVYGZ-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-fluoroindolin-2-one with 3,4-dimethylbenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the condensation process.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzylidene ring, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group in the indolin-2-one core can yield the corresponding alcohol.

Substitution: The fluorine atom at the 5-position can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: this compound carboxylic acids.

Reduction: 3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, it is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, making it a candidate for further drug development.

Industry: In material science, it is explored for its potential use in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The benzylidene moiety contributes to the compound’s overall hydrophobicity, facilitating its interaction with lipid membranes and protein targets.

Vergleich Mit ähnlichen Verbindungen

- 3-(3,4-Dimethylbenzylidene)-1,3-dihydro-2H-indol-2-one

- 3-(3,4-Dimethylbenzylidene)-5-chloro-1,3-dihydro-2H-indol-2-one

- 3-(3,4-Dimethylbenzylidene)-5-bromo-1,3-dihydro-2H-indol-2-one

Uniqueness: The presence of the fluorine atom at the 5-position distinguishes 3-(3,4-dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one from its analogs. This fluorine substitution enhances the compound’s chemical stability and biological activity, making it a more potent candidate for various applications compared to its non-fluorinated counterparts.

Biologische Aktivität

3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one, with the CAS number 2197064-27-8, is a synthetic compound belonging to the indole family. Its molecular formula is C17H14FNO, and it has garnered attention for its potential biological activities. This article explores the compound's biological activity based on various research findings, including its effects on tyrosinase inhibition, cytotoxicity in cell lines, and other relevant pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H14FNO |

| Molecular Weight | 267.3 g/mol |

| CAS Number | 2197064-27-8 |

| Synonyms | 2H-Indol-2-one, 3-[(3,4-dimethylphenyl)methylene]-5-fluoro-1,3-dihydro- |

Tyrosinase Inhibition

One of the key areas of research regarding this compound is its inhibitory effect on tyrosinase, an enzyme critical in melanin production. Tyrosinase inhibitors are of significant interest in cosmetic and therapeutic applications for conditions like hyperpigmentation.

Research indicates that analogs of this compound exhibit potent tyrosinase inhibitory activity. For instance, in studies using mushroom tyrosinase as a model:

- Analog 3 demonstrated an IC50 value of 0.08 µM , indicating it binds more effectively than traditional inhibitors like kojic acid (IC50 = 24.09 µM) .

- Other analogs also showed significant inhibition with varying potencies, suggesting structural modifications can enhance efficacy.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in B16F10 murine melanoma cells:

- At concentrations up to 20 µM , analogs did not exhibit significant cytotoxicity over 48 and 72 hours.

- However, one specific analog (analog 2) showed concentration-dependent cytotoxicity at lower doses (as low as 2.5 µM ) and was excluded from further anti-melanogenic studies .

Mechanistic Insights

Kinetic studies using Lineweaver–Burk plots revealed that the most potent analogs bind tightly to the active site of mushroom tyrosinase, suggesting competitive inhibition mechanisms . This binding affinity correlates with their structural characteristics and modifications made to enhance biological activity.

Case Studies and Research Findings

- Study on Analog Efficacy :

- Comparative Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.